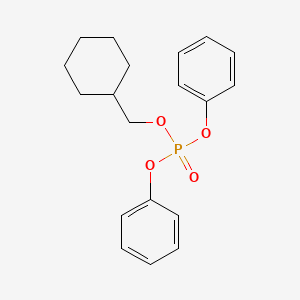
Cyclohexylmethyl diphenyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexylmethyl diphenyl phosphate is a compound with the molecular formula C19H23OP . It is also known as Phosphine oxide, (cyclohexylmethyl)diphenyl- . The IUPAC name for this compound is [cyclohexylmethyl (phenyl)phosphoryl]benzene .
Molecular Structure Analysis
The molecular structure of Cyclohexylmethyl diphenyl phosphate consists of a cyclohexylmethyl group and two phenyl groups attached to a phosphorus atom . The exact 3D conformer and other structural details can be found in databases like PubChem .Chemical Reactions Analysis
While specific chemical reactions involving Cyclohexylmethyl diphenyl phosphate are not available, related compounds like aryl phosphates are known to undergo various reactions. For instance, chiral phosphoric acids have been used in organocatalytic asymmetric transfer hydrogenations .Physical And Chemical Properties Analysis
Cyclohexylmethyl diphenyl phosphate has a molecular weight of 298.4 g/mol . Other computed properties include a XLogP3-AA of 4.9, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 1, and a rotatable bond count of 4 .Scientific Research Applications
Hydrolysis and Dealkylation in Organic Synthesis
Cyclohexylmethyl diphenyl phosphate can be used as an intermediate in the hydrolysis and dealkylation processes of organic synthesis. These reactions are crucial for producing phosphinic and phosphonic acids, which have significant biological activity. For instance, they can be transformed into antibacterial agents, antiviral therapies, and central nervous system therapeutics .
Supramolecular Chemistry
This compound plays a role in the synthesis of metal-organic coordination complexes. These complexes are studied for their intriguing supramolecular architecture and potential applications in catalysis, gas adsorption, magnetism, ion exchange, conductance, and photoluminescence. The non-covalent interactions within these complexes are essential for creating diverse supramolecular frameworks .
Cellulose Ester Synthesis
In the field of polymer chemistry, Cyclohexylmethyl diphenyl phosphate is utilized to synthesize novel cellulose esters. These esters are created using ionic liquids as the reaction medium and have applications in creating materials with unique properties .
Biomass Conversion
The compound is involved in the selective synthesis of cyclohexanol intermediates from lignin-based phenolics and diaryl ethers. This process is part of biomass conversion, aiming to produce sustainable organic carbon sources for fuels, chemicals, and polymers .
Conducting Polymer Research
Cyclohexylmethyl diphenyl phosphate contributes to the study of conducting polymers, such as polycarbazole and its derivatives. These materials have excellent optoelectronic properties and are used in nanodevices, rechargeable batteries, and electrochemical transistors .
Epoxy Resin Development
This compound is also significant in the synthesis of phosphorus-based epoxy resins. These resins are notable for their distinctive properties and have garnered attention for their potential applications in various fields .
Safety and Hazards
Future Directions
Given the widespread use of aryl phosphate esters and their environmental persistence, there is a growing interest in studying their potential health hazards . Future research could focus on understanding the toxicological properties of Cyclohexylmethyl diphenyl phosphate and its potential effects on human health and the environment .
properties
IUPAC Name |
cyclohexylmethyl diphenyl phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23O4P/c20-24(22-18-12-6-2-7-13-18,23-19-14-8-3-9-15-19)21-16-17-10-4-1-5-11-17/h2-3,6-9,12-15,17H,1,4-5,10-11,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOLXWZXEBLBRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexylmethyl diphenyl phosphate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


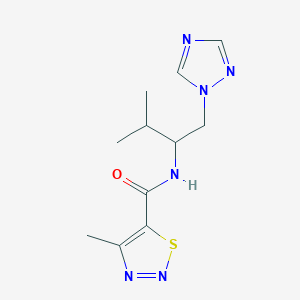

![3-Chloro-2-methylimidazo[1,2-b]pyridazine](/img/structure/B2855320.png)
![2-[2-Fluoro-6-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide](/img/structure/B2855321.png)
![1-[(3R,4R)-3-(1-Benzylpyrazol-4-yl)oxy-4-hydroxypyrrolidin-1-yl]but-2-yn-1-one](/img/structure/B2855323.png)
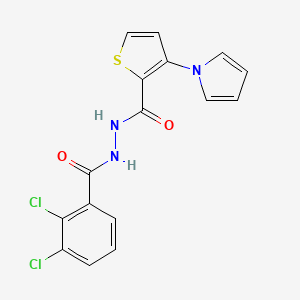
![2-Ethyl-5-((4-phenylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2855326.png)
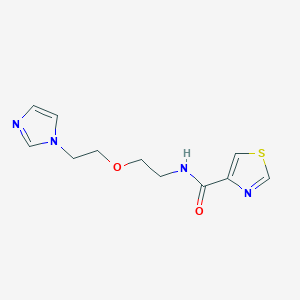

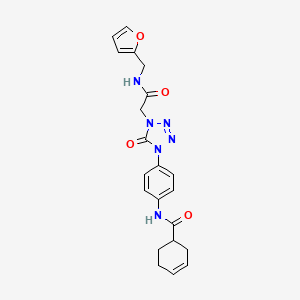

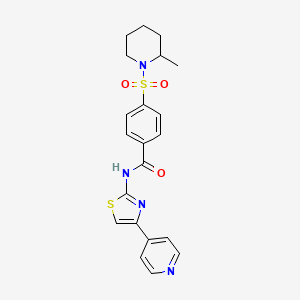
![N-(4-(difluoromethoxy)phenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2855340.png)